1H-indazole-5-carboxylic Acid
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery
The indazole scaffold, a bicyclic aromatic heterocyclic system, is a cornerstone in the field of medicinal chemistry. researchgate.netnih.gov Its unique structural and chemical properties make it a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net Indazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netresearchgate.net
The versatility of the indazole ring allows for the synthesis of a diverse array of derivatives with varied biological targets. nih.govnih.gov This adaptability has led to the incorporation of the indazole scaffold into several commercially available drugs, underscoring its therapeutic relevance. researchgate.netresearchgate.net The stability of the indazole nucleus and its ability to form specific interactions with biological macromolecules contribute to its success in drug discovery. longdom.org The planar nature of the indazole ring system facilitates its interaction with enzymes and receptors, which is a critical aspect of its biological activity. nih.govlongdom.org
Overview of 1H-Indazole-5-carboxylic Acid as a Core Structure
Within the broader class of indazole derivatives, this compound stands out as a particularly valuable building block. chemimpex.com This compound features a carboxylic acid group at the 5-position of the indazole ring, which significantly enhances its utility in synthesis. chemimpex.com The carboxylic acid functional group provides a reactive handle for chemists to introduce a wide variety of substituents and build more complex molecules. chemimpex.comsmolecule.com
This strategic placement of the carboxylic acid group allows for the creation of amides, esters, and other derivatives, which can modulate the compound's biological activity and pharmacokinetic properties. chemimpex.comchemimpex.com Consequently, this compound serves as a key intermediate in the synthesis of numerous compounds with potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents. chemimpex.comchemimpex.com
Below is a table detailing some of the derivatives of this compound and their reported biological activities:
| Derivative | Target/Activity |
| 1H-indazole-5-carboxamide derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitors nih.govmdpi.com |
| 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | Glycogen synthase kinase-3 (GSK-3) inhibitors nih.gov |
| 1H-indazole-based derivatives | Fibroblast growth factor receptors (FGFRs) kinase inhibitors mdpi.com |
| 3-Bromo-1H-indazole-5-carboxylic acid derivatives | Potential antibacterial agents against Mycobacterium abscessus smolecule.com |
| 1H-indazol-3-amine derivatives | Bcr-Abl wild type and T315I mutant inhibitors mdpi.com |
Research Trajectories and Future Prospects of this compound
The future of research involving this compound appears promising and multifaceted. longdom.orgchemimpex.com Current research trajectories are focused on several key areas, including the development of novel kinase inhibitors for cancer therapy. nih.govresearchgate.netrsc.org The indazole scaffold is a well-established pharmacophore for kinase inhibition, and the strategic functionalization of this compound allows for the design of highly potent and selective inhibitors. nih.gov
Beyond oncology, researchers are exploring the use of this compound derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions. chemimpex.comresearchgate.net The ability to fine-tune the properties of the molecule by modifying the carboxylic acid group opens up possibilities for targeting a wide range of biological pathways. chemimpex.com
Furthermore, this compound is finding applications in material science. chemimpex.comresearchgate.net Its unique structure and ability to coordinate with metal ions have led to the synthesis of metal-organic frameworks (MOFs) with interesting properties, such as luminescence and porosity. researchgate.netacs.orgua.pt These materials have potential applications in areas like chemical sensing and gas storage. researchgate.net
The ongoing development of new synthetic methodologies will continue to expand the accessibility and diversity of this compound derivatives, paving the way for the discovery of novel compounds with enhanced biological activities and material properties. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGBUDLHOOROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971556 | |
| Record name | 2H-Indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561700-61-6, 61700-61-6 | |
| Record name | 2H-Indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-5-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1h Indazole 5 Carboxylic Acid
Advanced Synthetic Strategies for the Indazole Core
The synthesis of the 1H-indazole core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research. Various advanced strategies have been developed to construct this bicyclic heteroaromatic system, often focusing on efficiency, regioselectivity, and functional group tolerance. These methodologies provide access to a wide array of substituted indazoles, including the functionally important 1H-indazole-5-carboxylic acid. The key to these syntheses often lies in the strategic formation of the pyrazole ring fused to a benzene ring, particularly the construction of the critical N-N bond.
Regioselective Synthesis of this compound
Regioselectivity is a paramount challenge in the synthesis of substituted indazoles, as alkylation or acylation of the indazole nitrogen can occur at either the N-1 or N-2 position. The synthesis of the 1H-indazole tautomer is typically favored as it is generally the more thermodynamically stable isomer beilstein-journals.org. Strategies to achieve regioselective synthesis of 1H-indazoles often involve introducing the N-substituent before the ring-closure step or exploiting the inherent electronic and steric properties of the starting materials. beilstein-journals.org
For this compound specifically, regioselectivity is controlled by the choice of starting materials where the precursors to the carboxyl group are already in the correct position on the benzene ring. One effective strategy involves an ortho-directed lithiation of a substituted benzene derivative, which is then trapped to install a group that will be later converted to the indazole ring. For instance, a model study on a trisubstituted benzene derivative demonstrated that lithiation was completely regioselective, allowing for the subsequent formation of a hydrazone and cyclization to the desired 1H-indazole. thieme-connect.com
Key factors influencing the N-1/N-2 regioselectivity in pre-formed indazole rings include the steric and electronic nature of substituents on the indazole core. beilstein-journals.org For example, while certain substituents direct towards N-2 alkylation, many conditions have been optimized for N-1 selectivity. A common and effective system for achieving high N-1 selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (THF). beilstein-journals.org
Table 1: Factors Influencing Regioselectivity in Indazole Synthesis
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Reaction Conditions | The choice of base and solvent can strongly favor one isomer over the other. | Sodium Hydride (NaH) in Tetrahydrofuran (THF) generally provides high N-1 selectivity for alkylation. beilstein-journals.org |
| Starting Material | Pre-positioning of functional groups on the aromatic precursor dictates the final substitution pattern. | Using a starting material with a bromine or nitro group at the para-position to an activating group ensures the final carboxyl group will be at C-5. |
| Steric Hindrance | Bulky groups at positions C-7 can sterically hinder substitution at N-1, potentially favoring N-2. | Substituents at C-7 have been shown to confer excellent N-2 regioselectivity in N-alkylation reactions. beilstein-journals.org |
| Electronic Effects | Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. | C-7 NO2 or CO2Me substituted indazoles have shown high N-2 regioselectivity. beilstein-journals.org |
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1H-indazoles. Catalysts based on palladium, copper, and rhodium are frequently employed to facilitate key bond-forming reactions, such as C-H activation, cross-coupling, and cyclization, often under milder conditions and with greater efficiency than traditional methods. nih.govnih.gov
A prominent strategy for synthesizing the ester precursor of this compound involves the palladium-catalyzed carbonylation of a halogenated indazole. For example, 5-bromo-3-methyl-1H-indazole can be treated with carbon monoxide in the presence of a palladium catalyst like PdCl2(dppf) to yield the corresponding methyl ester, which is then hydrolyzed to the carboxylic acid. googleapis.com
Copper-catalyzed reactions are also widely used, particularly for intramolecular N-arylation (Ullmann reaction) to form the indazole ring. thieme-connect.com This approach involves the cyclization of precursors like o-haloaryl N-sulfonylhydrazones. nih.gov Rhodium/Copper co-catalyzed systems have been developed for the synthesis of 1H-indazoles through C-H amidation and N-N bond formation, showcasing high functional group tolerance. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Syntheses of the Indazole Core
| Catalyst System | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Palladium (e.g., PdCl2(dppf)) | Carbonylation | 5-Bromo-1H-indazole derivative, CO | Introduces the carboxylic acid moiety at the C-5 position. googleapis.com |
| Copper (e.g., CuI, Cu2O) | Intramolecular Cyclization / Ullmann Reaction | o-Haloaryl N-tosylhydrazones | Efficient N-N bond formation to complete the pyrazole ring. thieme-connect.comnih.gov |
| Rhodium/Copper (e.g., [Cp*RhCl2]2/Cu(OAc)2) | C-H Activation / Annulation | Imidates and nitrosobenzenes | Direct formation of the indazole ring via sequential C-H activation and cyclization. nih.gov |
| Palladium (e.g., Pd(OAc)2) | Oxidative Benzannulation | Pyrazoles and internal alkynes | Constructs the fused benzene ring portion of the indazole. nih.gov |
Acid/Base Catalyzed Synthesis
Acid and base catalysis provides fundamental and powerful routes for the synthesis of this compound and its derivatives. These methods often rely on classical organic reactions, including condensation, cyclization, and rearrangement, facilitated by the presence of an acid or base.
A notable acid-catalyzed method is the Jacobson indazole synthesis, which involves the cyclization of o-acylphenylhydrazines. Another powerful technique involves a Beckmann rearrangement and ring closure under the action of a strong acid like concentrated sulfuric acid. guidechem.com This can be used to convert an N-acetamidoisonitrosacetanilide derivative into an isatin intermediate, which is then hydrolyzed and cyclized to form the indazole-3-carboxylic acid skeleton. guidechem.com
Base-catalyzed methods are also prevalent. A direct carboxylation of 5-bromoindazole has been achieved by heating it with anhydrous potassium carbonate under a carbon dioxide atmosphere, although this method requires high-pressure equipment. guidechem.com Milder, transition-metal-free approaches have also been developed, utilizing bases like potassium carbonate (K2CO3) to catalyze the cyclization of N-tosylhydrazones at room temperature. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. In the context of this compound synthesis, this involves developing methodologies that are more atom-economical, use less hazardous reagents and solvents, and improve energy efficiency. ethernet.edu.et
One significant green approach is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been reported as an efficient solid acid carbocatalyst for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide (H2O2) as a green oxidant. nih.gov This avoids the use of stoichiometric heavy-metal oxidants. nih.gov
Other green strategies include:
Process Safety: Developing synthetic routes that avoid potentially hazardous intermediates or reaction conditions, such as certain nitrosation steps. thieme-connect.com
Catalysis over Stoichiometric Reagents: Employing catalytic amounts of transition metals or organocatalysts instead of stoichiometric activating agents, which minimizes waste generation. ethernet.edu.et
Use of Safer Solvents: Exploring the use of aqueous media or other environmentally benign solvents to replace hazardous organic solvents. acs.org
Cyclization Reactions and N-N Bond Formation
The formation of the indazole's pyrazole ring via cyclization is the cornerstone of its synthesis. These reactions critically depend on the formation of the nitrogen-nitrogen bond, which can be achieved through several distinct mechanistic pathways.
A common and powerful method is the intramolecular cyclization of hydrazone derivatives. For example, o-haloaryl N-sulfonylhydrazones can undergo copper-catalyzed cyclization to form the 1H-indazole ring. nih.gov Similarly, an intramolecular Ullmann-type reaction can be employed, where a copper catalyst facilitates the N-arylation to close the ring. thieme-connect.com
Another important strategy is the [3+2] cycloaddition or annulation approach. This involves reacting an aryne, a highly reactive intermediate, with a diazo compound or a hydrazone. organic-chemistry.org The aryne acts as a two-atom component, and the hydrazone derivative provides the three-atom N-N-C fragment, leading directly to the indazole skeleton. organic-chemistry.org Reductive cyclization of ortho-nitroaryl compounds, such as 2-nitrobenzaldehydes, with hydrazines also provides a direct route to the indazole core. thieme-connect.de
Diazotization Reactions in this compound Synthesis
Diazotization is a classic and highly effective reaction in aromatic chemistry that serves as a key step in several indazole synthesis pathways. The process involves treating a primary aromatic amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong acid, to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com This reactive intermediate can then undergo intramolecular cyclization to form the indazole ring.
This method is particularly useful as it allows for the direct conversion of readily available aniline derivatives into the indazole core. For the synthesis of this compound, a suitable starting material would be an amino-terephthalic acid derivative or a related compound. The general mechanism involves the diazotization of the amino group, followed by an intramolecular attack to displace the diazonium group (as N2 gas) and form the pyrazole ring. thieme-connect.de For example, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid can be achieved by the reduction of a bromo-o-nitrobenzene acetonitrile to the corresponding amino compound, which is then subjected to diazotization and ring closure. guidechem.com This highlights the utility of diazotization in constructing the indazole scaffold from ortho-substituted anilines. guidechem.comresearchgate.net
Derivatization and Functionalization of this compound
The this compound scaffold is a valuable building block in medicinal chemistry due to its versatile chemical handles—the carboxylic acid group, the reactive nitrogen atoms of the pyrazole ring, and the benzene ring. nih.govchemimpex.com These sites allow for extensive derivatization and functionalization to modulate the physicochemical properties and biological activities of the resulting molecules.
The carboxylic acid group at the C-5 position is the most readily functionalized moiety for derivatization. Standard organic synthesis methods are employed to convert it into esters and amides, which are common functional groups in drug molecules. rsc.orgmdpi.com
Esterification: The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification (Fischer-Speier esterification) or by reaction with alkyl halides in the presence of a base. For instance, the methyl ester derivative, a key intermediate in many synthetic pathways, can be prepared using standard esterification protocols. chemimpex.combloomtechz.com These reactions are often high-yielding and allow for the introduction of various alkyl or aryl groups, which can influence the compound's solubility and cell permeability.
Amidation: Amide bond formation is a cornerstone of medicinal chemistry, and this compound is frequently converted into a diverse range of amide derivatives. nih.gov This transformation is generally accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents. The activated intermediate is then reacted with a primary or secondary amine. This approach has been used to synthesize series of N-aryl and N-alkyl carboxamides for biological screening. derpharmachemica.com The direct catalytic amidation of carboxylic acids, a more atom-economical approach, is also a viable method. mdpi.com
Below is a table summarizing typical amidation reactions starting from an indazole carboxylic acid precursor.
| Amine | Coupling Reagent | Product | Yield (%) | Reference |
| Benzylamine | Not Specified | N-benzyl-1H-indazole-3-carboxamide | 82 | derpharmachemica.com |
| 4-methylpiperazine | Not Specified | (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone | 78 | derpharmachemica.com |
| 4-(pyridin-4-yl)piperazine | Not Specified | (1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone | 75 | derpharmachemica.com |
| Note: The table references derivatives of the isomeric 1H-indazole-3-carboxylic acid to illustrate common synthetic transformations applicable to the 5-carboxylic acid isomer. |
The benzene portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of substituents directly onto the carbocyclic ring. masterorganicchemistry.commasterorganicchemistry.com The outcome of these reactions is directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the existing substituents—the fused pyrazole ring and the C-5 carboxylic acid group.
The pyrazole portion of the indazole system is generally considered an activating group and directs incoming electrophiles to the C-4 and C-6 positions. Conversely, the carboxylic acid at C-5 is a deactivating, meta-directing group. The interplay of these effects governs the regiochemical outcome.
A common example of EAS on the indazole scaffold is nitration. The introduction of a nitro group (—NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. nih.gov For 1H-indazole, nitration often yields a mixture of products, with the 5-nitro and 3-nitro isomers being common. In the case of this compound, the existing deactivating group at C-5 would be expected to direct incoming electrophiles to the C-7 position, although the reaction conditions can influence the final product distribution. The resulting nitro-substituted indazoles are valuable intermediates, as the nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization. nih.govmnstate.edu
| Reaction | Reagents | Position of Substitution | Product Example |
| Nitration | HNO₃ / H₂SO₄ | C-5 | 5-Nitro-1H-indazole |
| Halogenation | Br₂ / FeBr₃ | C-4, C-6 | 4-Bromo-1H-indazole |
| Sulfonation | SO₃ / H₂SO₄ | C-4, C-6 | 1H-Indazole-4-sulfonic acid |
| Note: This table shows general EAS reactions on the parent 1H-indazole ring to illustrate the reactivity of the system. |
The strategic introduction of diverse functional groups onto the this compound core is a key strategy for modulating biological activity. nih.govnih.gov The electronic, steric, and solubility properties of a drug molecule can be fine-tuned by adding or modifying functional groups. ashp.org
At the Carboxylic Acid (C-5): As discussed, converting the carboxylic acid to various amides and esters is a primary method for exploring structure-activity relationships (SAR). The amine or alcohol component can be varied to include different ring systems, alkyl chains, and functional groups that can participate in specific interactions (e.g., hydrogen bonding) with biological targets. nih.gov
At the Indazole Nitrogens (N-1/N-2): Alkylation or arylation at the N-1 or N-2 positions is a common modification that significantly impacts the molecule's properties and biological profile. This is discussed further in the context of regioselectivity.
On the Benzene Ring: Functional groups introduced via electrophilic substitution or other methods (e.g., Suzuki or Buchwald-Hartwig coupling on a halogenated precursor) can serve various purposes. For example, electron-donating groups like methoxy (—OCH₃) or electron-withdrawing groups like trifluoromethyl (—CF₃) can alter the electronic character of the ring system, affecting its interaction with protein targets. ashp.org Halogen atoms can increase lipophilicity and may participate in halogen bonding.
Stereochemical Control and Regioselectivity in Synthesis
A significant challenge in the synthesis of indazole derivatives is controlling regioselectivity, particularly during N-substitution. beilstein-journals.org The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2. Alkylation of an N-unsubstituted indazole typically yields a mixture of N-1 and N-2 isomers. beilstein-journals.org Since the biological activity of N-1 and N-2 substituted indazoles can differ dramatically, achieving regioselective synthesis is crucial.
The ratio of N-1 to N-2 products is influenced by several factors:
Steric Effects: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the approach of an electrophile to the N-1 position, favoring substitution at N-2. nih.gov
Electronic Effects: The electronic nature of substituents on the benzene ring can influence the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can affect the N-1/N-2 ratio. beilstein-journals.org
Reaction Conditions: The choice of base, solvent, and electrophile can have a profound impact on the regiochemical outcome. Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the thermodynamically more stable N-1 alkylated product. beilstein-journals.orgnih.gov In contrast, different conditions might favor the kinetic N-2 product.
For this compound, the electronic effect of the C-5 carboxyl group influences the N-1 versus N-2 selectivity during alkylation reactions. Developing protocols that reliably produce either the N-1 or N-2 isomer is an active area of research. beilstein-journals.org
| Indazole Substrate | Base / Solvent | Alkylating Agent | N-1 : N-2 Ratio | Reference |
| 3-Carboxymethyl-1H-indazole | NaH / THF | Alkyl bromide | >99 : <1 | beilstein-journals.org |
| 7-Nitro-1H-indazole | NaH / THF | Alkyl bromide | 4 : 96 | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ / Dioxane | Tosylate | High N-1 selectivity | beilstein-journals.org |
Stereochemical control becomes important when chiral centers are introduced, either in substituents attached to the indazole core or when the indazole derivative itself is chiral. In such cases, asymmetric synthesis methodologies or chiral chromatography are employed to obtain enantiomerically pure compounds.
Purification and Characterization Techniques in Synthetic Research
Following the synthesis and derivatization of this compound, rigorous purification and characterization are essential to confirm the identity and purity of the target compounds.
Purification:
Column Chromatography: This is the most common technique for purifying indazole derivatives. Using a stationary phase like silica gel and a mobile phase consisting of a mixture of solvents (e.g., hexane and ethyl acetate), it is possible to separate the desired product from starting materials, by-products, and regioisomers (e.g., N-1 vs. N-2 alkylated products). derpharmachemica.com
Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture is an effective method for achieving high purity.
Preparative HPLC: High-performance liquid chromatography can be used for the purification of small quantities of material, especially for challenging separations or to obtain highly pure samples for biological testing.
Characterization: A combination of spectroscopic techniques is used to elucidate the structure of newly synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural determination. They provide information about the number and types of protons and carbons, their chemical environment, and the connectivity within the molecule. For example, the chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the indazole ring. derpharmachemica.comnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For derivatives of this compound, characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹), ester C=O stretch (around 1730 cm⁻¹), and N-H stretch (around 3300 cm⁻¹) can be observed. derpharmachemica.com
These analytical methods are fundamental in synthetic organic chemistry to ensure that the prepared compounds have the intended structure and are of sufficient purity for subsequent studies. nih.gov
Biological Activity and Pharmacological Potential of 1h Indazole 5 Carboxylic Acid Derivatives
Anticancer Activities and Mechanisms of Action
The indazole core is a prominent pharmacophore in a number of commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib. nih.gov Derivatives of 1H-indazole-5-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.
Protein Kinase Inhibition
Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov
Tyrosine Kinases: The 1H-indazole-3-amine structure is an effective component for binding to the hinge region of tyrosine kinases. nih.gov
Serine/Threonine Kinases: Research has demonstrated the efficacy of indazole derivatives as inhibitors of serine/threonine kinases. nih.gov
Aurora Kinases: Structure-based drug design has led to the development of 1H-indazole derivatives as inhibitors of Aurora kinases.
Glycogen Synthase Kinase-3 (GSK-3): Certain 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors. nih.gov For instance, carboxylic acid derivatives within this class have shown remarkable activity, with IC50 values as low as 0.05 µM. nih.gov
VEGFR-2, c-Kit, and PDGFRβ: Indazole-pyrimidine-based derivatives have been identified as inhibitors of VEGFR-2. nih.gov Additionally, some derivatives act as multi-kinase inhibitors, targeting c-Kit and PDGFRβ. nih.gov
FLT3 and FGFRs: Certain indazole derivatives have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov
ERK1/2: A series of 1H-indazole amide derivatives have been synthesized and evaluated for their activity against extracellular signal-regulated kinase 1/2 (ERK1/2), with some compounds showing potent enzymatic and cellular activity. nih.gov
Table 1: Examples of this compound Derivatives as Protein Kinase Inhibitors
| Derivative Class | Target Kinase(s) | Reported Activity (IC50/Kd) |
|---|---|---|
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides | GSK-3 | 0.05 µM - 1.20 µM nih.gov |
| Indazole-pyrimidine-based derivatives | VEGFR-2 | Varies based on substitution nih.gov |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit, PDGFRβ, FLT3 | Kd values: 68.5 nM, 140 nM, 375 nM respectively nih.gov |
| 1H-indazole amide derivatives | ERK1/2 | 9.3 nM - 25.8 nM (enzymatic) nih.gov |
Estrogen Receptor Degradation (SERDs)
A series of 1H-indazole derivatives have been identified as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov One optimized compound was found to be a highly efficient degrader of the estrogen receptor-α (ER-α) with an IC50 value of 0.7 nM. nih.gov This compound demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov
Cytotoxic Effects on Cancer Cell Lines
Derivatives of 1H-indazole have exhibited cytotoxic effects against a variety of human cancer cell lines.
A series of indazole derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov
One particular compound from this series displayed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov
Other studies have also reported the cytotoxic effects of indazole derivatives on various cancer cell lines, including A549, HepG2, MCF7, and DU145. researchgate.net
Table 2: Cytotoxic Activity of Selected 1H-Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 nih.gov |
| Compound 1 | A549 (Lung), HepG2 (Liver), MCF7 (Breast), DU145 (Prostate) | 14.79, 14.89, 11.46, 19.01 respectively researchgate.net |
| Compound 3 | HepG2 (Liver) | 27.16 researchgate.net |
Anti-inflammatory Properties and COX-2 Inhibition
Indazole-containing compounds have been recognized for their anti-inflammatory properties. researchgate.net The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a key role in inflammation. mdpi.com
Modulation of Inflammatory Pathways
Derivatives of 1H-indazole can modulate key inflammatory pathways. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). scilit.comresearchgate.net They also exhibit free radical scavenging activity, which contributes to their anti-inflammatory effects. scilit.comresearchgate.net
In Vivo and In Vitro Anti-inflammatory Efficacy
Studies have demonstrated the anti-inflammatory efficacy of indazole derivatives in both in vivo and in vitro models.
In Vivo: In a carrageenan-induced hind paw edema model in rats, indazole and its derivatives significantly inhibited inflammation in a dose-dependent and time-dependent manner. scilit.comresearchgate.net For example, 5-aminoindazole (B92378) showed a maximum inhibition of 83.09% at a 100 mg/kg dose. nih.gov
In Vitro: Indazole derivatives have shown concentration-dependent inhibition of COX-2. nih.gov The IC50 values for indazole, 5-aminoindazole, and 6-nitroindazole (B21905) were found to be 23.42 µM, 12.32 µM, and 19.22 µM, respectively. nih.gov
Table 3: In Vitro COX-2 Inhibition by Indazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| Indazole | 23.42 nih.gov |
| 5-aminoindazole | 12.32 nih.gov |
| 6-nitroindazole | 19.22 nih.gov |
| Celecoxib (Reference) | 5.10 nih.gov |
Antimicrobial Activities
Derivatives of this compound have been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. The indazole nucleus is recognized for its role in compounds with antimicrobial properties. nih.gov
The antibacterial potential of indazole derivatives has been demonstrated against various bacterial strains. A series of N-methyl-3-aryl indazoles has shown notable activity against bacteria such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net Furthermore, newly synthesized sulfonamide derivatives of 5-nitro-1H-indazole have been evaluated for their antibacterial properties. Specifically, compounds 9a and 9f from this series exhibited high activity against Lactobacillus bacillus and Staphylococcus aureus, while compounds 9f and 9j were effective against E. coli and Pseudomonas fluorescens. acgpubs.org The antibacterial activity of these compounds is influenced by the nature of the substituents on the indazole ring. acgpubs.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| N-methyl-3-aryl indazoles | Xanthomonas campestris | Active |
| N-methyl-3-aryl indazoles | Bacillus cereus | Active |
| N-methyl-3-aryl indazoles | Escherichia coli | Active |
| N-methyl-3-aryl indazoles | Bacillus megaterium | Active |
| Sulfonamide derivative 9a | Lactobacillus bacillus | High |
| Sulfonamide derivative 9a | Staphylococcus aureus | High |
| Sulfonamide derivative 9f | Lactobacillus bacillus | High |
| Sulfonamide derivative 9f | Staphylococcus aureus | High |
| Sulfonamide derivative 9f | Escherichia coli | Good |
| Sulfonamide derivative 9f | Pseudomonas fluorescens | Good |
| Sulfonamide derivative 9j | Escherichia coli | Good |
| Sulfonamide derivative 9j | Pseudomonas fluorescens | Good |
Several derivatives of 1H-indazole have demonstrated promising antifungal properties. A sequence of N-methyl-3-aryl indazoles has been found to be dominant against the fungal strain Candida albicans. nih.govresearchgate.net In other studies, sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole have been synthesized and screened for their antifungal activity. Among these, compounds 9a , 9d , 9f , and 9j showed good activity against the tested fungal strains. Notably, compounds 9e and 9h exhibited significant activity against Aspergillus niger and Penicillium chrysogenum, respectively. acgpubs.org
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| N-methyl-3-aryl indazoles | Candida albicans | Active |
| Sulfonamide/Carbamate derivative 9a | Fungal strains | Good |
| Sulfonamide/Carbamate derivative 9d | Fungal strains | Good |
| Sulfonamide/Carbamate derivative 9f | Fungal strains | Good |
| Sulfonamide/Carbamate derivative 9j | Fungal strains | Good |
| Sulfonamide/Carbamate derivative 9e | Aspergillus niger | Significant |
| Sulfonamide/Carbamate derivative 9h | Penicillium chrysogenum | Significant |
The antiviral potential of this compound derivatives has been highlighted in recent research, particularly in the context of emerging viral threats. A study focused on the development of novel antiviral agents against SARS-CoV-2 identified N-arylindazole-3-carboxamide derivatives as potent inhibitors. Among the synthesized compounds, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) demonstrated a potent inhibitory effect with a half-maximal effective concentration (EC₅₀) of 0.69 µM. nih.gov This finding underscores the potential of the N-arylindazole-3-carboxamide scaffold as a template for the development of anti-coronavirus agents. nih.gov
Table 3: Antiviral Activity of a Selected this compound Derivative
| Compound | Virus | EC₅₀ (µM) |
|---|---|---|
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | 0.69 |
Antiparasitic Activities
Derivatives of 1H-indazole have shown significant promise as antiparasitic agents, with activity reported against several protozoan parasites. Research has demonstrated the in vitro and in vivo activity of indazole derivatives against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov More specifically, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have been shown to possess potent and selective inhibitory activity against intracellular amastigotes of various Leishmania species. nih.gov For instance, these compounds were effective against Leishmania amazonensis with half-maximal inhibitory concentrations (IC₅₀) ranging from 0.43 to 5.6 µM, Leishmania infantum with IC₅₀ values between 1.2 and 3.8 µM, and Leishmania mexicana with IC₅₀ values of 1 to 2.2 µM. nih.gov One particular derivative, NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) , has been highlighted for its therapeutic efficacy against L. amazonensis. nih.gov
Table 4: Antileishmanial Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives
| Derivative Class | Leishmania Species | IC₅₀ Range (µM) |
|---|---|---|
| 3-alkoxy-1-benzyl-5-nitroindazoles | L. amazonensis | 0.43 - 5.6 |
| 3-alkoxy-1-benzyl-5-nitroindazoles | L. infantum | 1.2 - 3.8 |
| 3-alkoxy-1-benzyl-5-nitroindazoles | L. mexicana | 1.0 - 2.2 |
Neurological Disorder Research and Receptor Interactions
The this compound scaffold is also being explored for its potential in the treatment of neurological disorders. Its derivatives are investigated for their interactions with various receptors in the central nervous system. For example, N-substituted indazole-5-carboxamides have been evaluated as subnanomolar, selective monoamine oxidase B (MAO-B) and dual MAO-A/B inhibitors, which are relevant targets in neurodegenerative diseases. sigmaaldrich.com Furthermore, this compound methyl ester serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com
Derivatives of this compound have been identified as potent inhibitors of various enzymes, playing a crucial role in different pathological conditions. The versatility of the indazole scaffold allows for its interaction with the active sites of numerous enzymes. chemimpex.com
A notable area of investigation is in the field of protein kinase inhibition. Various indazole derivatives have been shown to inhibit a range of kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, different series of 1H-indazole derivatives have been synthesized and evaluated as inhibitors of:
Fibroblast growth factor receptor 1 (FGFR1) , with some derivatives exhibiting IC₅₀ values as low as 2.9 nM. nih.gov
Tyrosine threonine kinase (TTK) , with single-digit nanomolar inhibitors being identified. nih.gov
c-Kit, PDGFRβ, and FLT3 , with Kd values in the nanomolar range. nih.gov
Epidermal growth factor receptor (EGFR) , with potent inhibitors displaying IC₅₀ values of 5.3 nM and 8.3 nM against mutant and wild-type kinases, respectively. nih.gov
Extracellular signal-regulated kinase 1/2 (ERK1/2) , where derivatives have shown IC₅₀ values between 9.3 and 25.8 nM. nih.gov
Table 5: Enzyme Inhibitory Activity of Selected 1H-Indazole Derivatives
| Derivative Class | Target Enzyme | IC₅₀/Kd |
|---|---|---|
| 1H-indazole derivative | FGFR1 | 2.9 nM |
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nM |
| Diarylurea derivative | c-Kit | 68.5 ± 9.5 nM (Kd) |
| Diarylurea derivative | PDGFRβ | 140 ± 0 nM (Kd) |
| Diarylurea derivative | FLT3 | 375 ± 15.3 nM (Kd) |
| 1H-indazole derivative | EGFR (T790M) | 5.3 nM |
| 1H-indazole derivative | EGFR (wild-type) | 8.3 nM |
| 1H-indazole amide derivatives | ERK1/2 | 9.3 - 25.8 nM |
Receptor Binding Studies
Derivatives of this compound have been identified as potent ligands for various receptors, particularly within the serotonin (B10506) (5-HT) receptor family. Notably, certain indazole-3-carboxylic acid amides have demonstrated high affinity for the 5-HT3 receptor. nih.govnih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy.
Alterations to the aromatic nucleus of parent compounds have led to the identification of a series of indazole derivatives (6a-h) as potent 5-HT3 receptor antagonists. nih.gov These compounds exhibit a desirable pharmacological profile by being devoid of significant dopamine (B1211576) receptor antagonist properties, which can be associated with undesirable side effects. nih.gov One particularly potent and selective compound from this series, known as BRL 43694 (6g), has been shown to be a very effective anti-emetic agent in both preclinical and clinical settings. nih.gov
| Compound | Receptor Affinity (pKi) |
| Indazole Derivative 6a | Data not specified |
| Indazole Derivative 6g (BRL 43694) | High |
| Indazole Derivative 6h | Data not specified |
5-HT6 Antagonism
In addition to their activity at the 5-HT3 receptor, derivatives of the broader indazole scaffold have been investigated as antagonists of the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative diseases like Alzheimer's disease. oup.com
Structure-activity relationship (SAR) studies on various heterocyclic compounds, including indazoles, have provided insights into the structural requirements for potent 5-HT6 antagonism. These studies often explore modifications to different parts of the molecule to optimize receptor binding and functional activity. nih.gov While specific quantitative SAR data for a series of this compound derivatives is not extensively detailed in the available literature, the general principles of designing selective 5-HT6 antagonists often involve the incorporation of a sulfonamide group and a basic amine function. ijpsr.com
Antispermatogenic Agents
A significant area of research for 1H-indazole-carboxylic acid derivatives has been in the development of non-hormonal male contraceptives. Certain compounds in this class have been shown to be potent antispermatogenic agents, capable of reversibly inhibiting sperm production. oup.comnih.gov
Two of the most studied compounds in this category are lonidamine (B1675067) and its analogue, gamendazole. oup.com These compounds have been shown to effectively inhibit spermatogenesis in various animal models. oup.com Histological examination of testicular tissue after treatment with active indazole derivatives reveals disorganization of the seminiferous tubules, with a primary impact on spermatocytes and spermatids, while spermatogonia and interstitial tissue appear to be unaffected. nih.gov
Notable Antispermatogenic 1H-Indazole-3-Carboxylic Acid Derivatives: nih.gov
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid
1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid
Gamendazole, a potent analogue, achieved a 100% infertility rate in male rats after a single oral dose, with fertility returning in a majority of the animals. oup.com
Antidiabetic Properties
The potential for this compound derivatives in the management of diabetes is an emerging area of interest. While direct and extensive studies on this specific scaffold are limited, the broader class of indazole derivatives has shown promise. Some substituted indazole derivatives have been investigated for their anti-diabetic activity. mdpi.com The exploration of this therapeutic area for this compound derivatives warrants further investigation to establish their efficacy and mechanism of action in glucose metabolism and insulin (B600854) sensitivity.
Other Pharmacological Activities
Beyond the aforementioned activities, derivatives of this compound have been explored for a range of other pharmacological effects.
Anti-emetic and Anti-arthritic
The anti-emetic properties of this compound derivatives are strongly linked to their 5-HT3 receptor antagonism, as discussed in section 3.5.2. By blocking the 5-HT3 receptors in the gastrointestinal tract and the central nervous system, these compounds can effectively suppress the vomiting reflex. nih.gov
The potential for these derivatives in treating arthritis is also under investigation. While direct evidence for this compound derivatives in arthritis is still developing, the anti-inflammatory properties of the broader indazole class suggest a potential therapeutic role. nih.gov Studies on various indazole derivatives have shown significant anti-inflammatory effects in animal models of inflammation, which is a key component of arthritis. nih.gov
Analgesic and Antipyretic
Derivatives of 1H-indazole have also been evaluated for their pain-relieving (analgesic) and fever-reducing (antipyretic) properties. Studies on 4-substituted 1-methyl-1H-indazoles have demonstrated weak to moderate analgesic and antipyretic activities in animal models. nih.gov The anti-inflammatory effects of indazole derivatives likely contribute to their analgesic properties, particularly in inflammatory pain models. nih.gov Further research is needed to fully characterize the analgesic and antipyretic potential of this compound derivatives and to identify compounds with potent activity.
Vasodilator and Anti-aggregatory
While direct studies on the vasodilator and anti-aggregatory activities of this compound derivatives are not extensively documented in publicly available research, the broader class of indazole derivatives has shown significant potential in this area. A noteworthy example is the compound YC-1, a benzyl (B1604629) indazole derivative, which has been investigated for its effects on the circulatory system. nih.gov
YC-1 acts as a soluble guanylate cyclase (sGC) activator, a key enzyme in the nitric oxide signaling pathway that leads to vasodilation. nih.gov By activating sGC, YC-1 can induce relaxation of vascular smooth muscle, resulting in the widening of blood vessels. Furthermore, YC-1 is known to inhibit platelet aggregation, a critical process in the formation of blood clots. nih.govnih.gov This dual action of vasodilation and anti-platelet aggregation highlights the therapeutic potential of the indazole scaffold in cardiovascular diseases. nih.gov
Although YC-1 is not a direct derivative of this compound, its activity underscores the potential for other indazole-containing compounds to exhibit similar cardiovascular effects. Further research is warranted to explore whether derivatives of this compound can be designed to target the same pathways and elicit vasodilator and anti-aggregatory responses.
Antihypertensive
The potential of indazole derivatives as antihypertensive agents has been a subject of interest in pharmaceutical research. arabjchem.orgjocpr.com These compounds can exert their blood pressure-lowering effects through various mechanisms, including the modulation of receptors and enzymes involved in blood pressure regulation. arabjchem.org
One example of a complex indazole derivative with antihypertensive activity is PF-3882845. While not a direct derivative of this compound, it features a related benzo[g]indazole core.
| Compound | Chemical Name | Target/Mechanism | Key Findings |
| PF-3882845 | (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic Acid | Not specified | Investigated for hypertension and nephropathy. nih.gov |
The development of such compounds demonstrates the utility of the indazole scaffold in the design of novel antihypertensive drugs. The carboxylic acid moiety, present in both PF-3882845 and this compound, can be a key functional group for interacting with biological targets.
Antidepressant
The indazole core is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets, including those relevant to the central nervous system. arabjchem.org While specific studies focusing on the antidepressant effects of this compound derivatives are limited, the broader class of indazole-containing molecules has been explored for this potential. jocpr.com
The diverse biological activities of indazole derivatives suggest that with appropriate structural modifications, these compounds could be tailored to interact with neurotransmitter systems implicated in depression. For instance, the development of ligands for serotonin or other amine receptors could be a viable strategy. However, at present, there is a lack of specific published research demonstrating the antidepressant activity of derivatives of this compound.
Anticonvulsant
Research into the anticonvulsant properties of the indazole nucleus has shown promising results. Studies on the parent compound, indazole, have demonstrated its ability to inhibit seizures in various experimental models. arabjchem.org This suggests that the indazole scaffold itself possesses intrinsic anticonvulsant activity.
The anticonvulsant profile of indazole has been compared to that of established antiepileptic drugs, indicating that it may act through multiple mechanisms. While the precise targets are not fully elucidated, the broad activity of the indazole ring system in the central nervous system is evident.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 1H-indazole-5-carboxylic acid derivatives can be significantly modulated by altering various structural components of the molecule. These include the substituents on the indazole ring, modifications to the carboxylic acid functional group, and the stereochemistry of the molecule.
Substituents on the indazole ring play a crucial role in determining the biological activity of this compound derivatives. The nature, position, and size of these substituents can influence the compound's interaction with its biological target.
For instance, in a series of N-substituted prolinamido indazole derivatives developed as Rho-kinase inhibitors, the nature of the substituent on the benzyl (B1604629) group had a significant impact on activity. The order of activity was found to be CH₃ > H > Br > OCH₃ > F > NO₂ > CN, indicating that small, electron-donating or weakly withdrawing groups are preferred at this position nih.gov.
In another study on 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFR), fluorine substitution at the 6-position of the indazole ring led to improved enzymatic and cellular potency nih.gov. Conversely, fluorine substitutions on other parts of the molecule were not well-tolerated. For a series of 1H-indazole derivatives as Glycogen synthase kinase-3 (GSK-3) inhibitors, a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy derivatives, highlighting the importance of this group for high potency nih.gov.
The antiproliferative activity of 1H-indazole-3-amine derivatives was also found to be sensitive to the substituent at the C-5 position. A 3-fluorophenyl group at this position conferred greater activity against the K562 cancer cell line compared to a 4-methoxyphenyl or 3,4-dichlorophenyl group mdpi.com. This suggests that specific electronic and steric properties of the substituent at the 5-position are critical for cytotoxic potential.
| Scaffold | Substituent Position | Substituent | Biological Target/Activity | Observation | Reference |
|---|---|---|---|---|---|
| N-substituted prolinamido indazole | Benzyl group | CH₃ | Rho-kinase inhibition | Higher activity | nih.gov |
| N-substituted prolinamido indazole | Benzyl group | NO₂ | Rho-kinase inhibition | Lower activity | nih.gov |
| 1H-indazol-3-amine | 6-position of indazole | Fluorine | FGFR inhibition | Improved potency | nih.gov |
| 1H-indazole | 5-position of indazole | Methoxy | GSK-3 inhibition | Higher potency | nih.gov |
| 1H-indazole-3-amine | C-5 position | 3-fluorophenyl | Antiproliferative (K562 cells) | Higher activity | mdpi.com |
| 1H-indazole-3-amine | C-5 position | 4-methoxyphenyl | Antiproliferative (K562 cells) | Lower activity | mdpi.com |
The carboxylic acid group at the 5-position of the indazole ring is a key feature that can be modified to alter the biological activity and pharmacokinetic properties of the molecule. Bioisosteric replacement of the carboxylic acid with other functional groups has been explored to improve activity and other drug-like properties.
In a study of 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), the carboxylic acid was replaced with various bioisosteres, including inverse amides. The results showed that the inverse amides were significantly less active against both enzymes compared to the parent carboxylic acid. Within the series of inverse amides, an acetylamino derivative was the most potent, followed by derivatives with more polar hydroxyacetylamino and methoxyacetylamino substituents tandfonline.com. This suggests that while the carboxylic acid is important for activity, certain amide derivatives can still retain a degree of inhibitory function.
| Compound | Functional Group at Position 5 | FAAH IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound | Carboxylic Acid | - | tandfonline.com |
| Derivative 17 | Acetylamino (inverse amide) | 2.6 | tandfonline.com |
| Derivative 39 | Hydroxyacetylamino (inverse amide) | >10 | tandfonline.com |
| Derivative 29 | Methoxyacetylamino (inverse amide) | >10 | tandfonline.com |
The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of this compound derivatives. Chiral centers within the molecule can lead to enantiomers or diastereomers that may exhibit different potencies and selectivities for their biological targets.
For example, in the development of N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors, the stereochemistry of the proline moiety was found to be critical. The S-isomer of one derivative exhibited an IC₅₀ of 0.42 µM, while the R-isomer was significantly less active with an IC₅₀ of 7.32 µM nih.gov. This demonstrates a clear stereochemical preference for the S-configuration at this position for potent Rho-kinase inhibition.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
Two-dimensional QSAR (2D-QSAR) methodologies correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. These models are computationally less intensive and can provide valuable insights into the structural requirements for activity.
Three-dimensional QSAR (3D-QSAR) methodologies take into account the 3D structure of molecules and their alignment in space. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its receptor.
A 3D-QSAR study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors generated steric and electrostatic maps that provided a structural framework for designing new inhibitors nih.gov. These maps highlight regions where bulky groups or specific electronic properties are favored or disfavored for optimal activity.
Similarly, a 3D-QSAR study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors revealed the importance of electrostatic potential (E_451, E_229) and hydrophobicity (H_1052) as key descriptors researchgate.net. These findings, in conjunction with molecular docking studies, illustrated that interactions with specific amino acid residues such as Val135, Gln185, Arg141, and Asp200 in the active site of GSK-3β are crucial for inhibition.
| QSAR Method | Biological Target | Key Descriptors | Implication | Reference |
|---|---|---|---|---|
| 2D-QSAR | GSK-3β | T_C_N_5, T_2_N_0, SlogP | Importance of topology and lipophilicity | researchgate.net |
| 3D-QSAR | HIF-1α | Steric and electrostatic fields | Provides a 3D framework for new inhibitor design | nih.gov |
| 3D-QSAR | GSK-3β | Electrostatic potential (E_451, E_229), Hydrophobicity (H_1052) | Highlights the role of specific electronic and hydrophobic interactions | researchgate.net |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the behavior of small molecules like this compound derivatives within the active site of a biological target.
Molecular docking studies are frequently employed to predict the binding conformation and interaction patterns of indazole derivatives with their target proteins. These in silico studies reveal crucial ligand-target interactions that are essential for biological activity. For instance, the indazole nucleus can engage in key hydrogen bonding interactions. The nitrogen atom at the 2-position of the indazole ring can act as a hydrogen bond acceptor, a feature considered crucial for the inhibition of certain kinases like Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Docking analyses of various indazole derivatives have shown that the 1H-indazole motif can form effective interactions with the heme ferrous ion and hydrophobic pockets of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The predicted binding conformations often show that the indazole core is stabilized by a combination of hydrophobic interactions and specific polar contacts with surrounding amino acid residues. nih.gov In studies targeting c-kit, SAR analysis and molecular docking indicated that the indazole ring part of the molecule could tolerate various substituents while the nitrogen position of a central pyridine ring played a key role in antiproliferative activity. nih.gov
Binding affinity, often expressed as a binding energy value (kcal/mol), is a primary output of molecular docking simulations that helps rank potential drug candidates. Lower binding energy values typically indicate a more favorable interaction between the ligand and the target. For example, docking studies of novel indazole analogs against the cancer-related protein with PDB ID 2ZCS showed that some compounds had high binding energies of -7.45 kcal/mol. researchgate.net In another study, indazole-based sulfonamides showed good binding affinity towards the MAPK1 kinase with a binding energy of -7.55 Kcal/mol. mdpi.com
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations have been used to confirm that potent indazole derivatives remain stable within the active site of their target protein, such as the Hypoxia-inducible factor-1α (HIF-1α). nih.gov Similarly, simulations performed on 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme indicated that certain test compounds were relatively stable in the enzyme's active site. dntb.gov.ua
| Indazole Derivative Type | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Indazole-based diarylurea | c-kit | Not Specified | Comparable to Sorafenib | nih.gov |
| Arylborane-based indazole analog | Not Specified | 2ZCS | -7.45 | researchgate.net |
| Arylborane-based indazole analog | Not Specified | 2ZCS | -6.80 | researchgate.net |
| Indazole-sulfonamide | MAPK1 | Not Specified | -7.55 | mdpi.com |
| 1H-indazole analog with difluorophenyl group | COX-2 | 3NT1 | -9.11 | dntb.gov.ua |
| 1H-indazole analog with para-toluene group | COX-2 | 3NT1 | -8.80 | dntb.gov.ua |
To refine the binding affinity predictions from molecular docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. nih.gov This technique calculates the binding free energy of a ligand to a protein by combining molecular mechanics energy calculations with continuum solvation models. The MM/GBSA method was used to analyze the binding affinities of 1H-indazole analogs targeting the COX-2 enzyme, demonstrating that certain compounds had substantial binding affinities for their intended targets. dntb.gov.ua This approach provides a more accurate estimation of the binding free energy compared to docking scores alone, helping to eliminate false positives and better prioritize compounds for synthesis and biological testing. nih.gov
Computational Drug Design and Optimization
Computational strategies are integral to the optimization of lead compounds and the rational design of new drugs based on the this compound scaffold.
Scaffold hopping is a computational technique used to identify isosteric replacements for a core molecular structure while retaining its biological activity. acs.org This strategy has been successfully applied to develop dual inhibitors of MCL-1 and BCL-2 by hopping from an indole core to an indazole framework, starting from a carboxylic acid-containing lead compound. This approach can lead to the discovery of novel chemical series with improved properties.
Fragment-Based Drug Design (FBDD) is another powerful approach where small, low-molecular-weight fragments are screened for weak binding to a target. acs.org Once identified, these fragments are optimized and grown into more potent, drug-like molecules. An indazole fragment was identified as a hit through a biochemical screen and was subsequently optimized to develop potent inhibitors of the AXL kinase. nih.gov Similarly, fragment-led de novo design was used to identify an indazole-based pharmacophore for the inhibition of FGFR kinases, leading to a library of derivatives with inhibitory activities in the micromolar range and high ligand efficiencies. nih.gov
Rational drug design, often guided by structural information and computational modeling, allows for the systematic optimization of lead compounds. nih.gov Structure-based drug design has been used to develop novel indazole-based diarylurea derivatives targeting the c-kit protein, resulting in compounds with antiproliferative activities comparable to the approved drug sorafenib. nih.gov
This approach also guided the synthesis of 1H-indazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov By utilizing structure-guided and knowledge-based design, researchers have also developed 1H-indazole amide derivatives with potent enzymatic and cellular activity toward ERK1/2 kinases. nih.gov The rational design process, supported by computational analysis, facilitates the targeted modification of the this compound scaffold to enhance potency, selectivity, and other desirable pharmaceutical properties. dntb.gov.ua
Pharmacokinetic and Pharmacodynamic Property Modulation
The modulation of pharmacokinetic (PK) and pharmacodynamic (PD) properties through structural modifications is a cornerstone of modern drug discovery. For derivatives of this compound, researchers have explored various substitutions on the indazole core and the carboxamide moiety to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, as well as to enhance target-specific activity and selectivity.
Pharmacokinetic Profile Alterations
Systematic structural alterations of the this compound scaffold have a profound impact on the pharmacokinetic behavior of the resulting compounds. Key modifications often involve the N1 position of the indazole ring and the amide group at the C5 position. These changes can influence critical parameters such as metabolic stability, plasma clearance, and oral bioavailability.
For instance, studies on a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have demonstrated that these compounds can be potent inhibitors of tyrosine threonine kinase (TTK) with favorable oral bioavailability in preclinical rodent models nih.gov. While specific pharmacokinetic data for a broad range of analogs is not extensively published in a single source, related research on other indazole derivatives provides valuable insights into how structural changes can modulate their ADME properties.
The table below summarizes the pharmacokinetic data for selected indazole derivatives, illustrating the impact of structural modifications.
| Compound | Structural Modification | Key Pharmacokinetic Parameter(s) | Species | Reference |
| Compound 88 | Triphenylalkene scaffold with 1H-indazole | Good bioavailability across species | Multiple | nih.gov |
| CFI-401870 (a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide) | Heterocyclic substitution at C3 | Good oral bioavailability | Rodents | nih.gov |
| SR-1459 (an indazole piperazine derivative) | 2-amino substitution | High clearance, high volume of distribution | Not specified | nih.gov |
Pharmacodynamic Profile Enhancements
The pharmacodynamic properties of this compound derivatives are intricately linked to their chemical structure. Modifications to the scaffold can significantly alter the compound's binding affinity for its biological target, leading to changes in potency and efficacy.
Research on indazole amide-based inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2) has shown that optimized compounds can demonstrate potent inhibition of the enzyme's activity and the growth of cancer cell lines nih.gov. These studies underscore the importance of structure-based drug design in achieving high target engagement.
A series of 1H-indazole derivatives were identified as potent inhibitors of epidermal growth factor receptor (EGFR) kinases, with some compounds showing strong potency against mutant forms of the enzyme nih.gov. For example, one derivative displayed IC50 values of 5.3 and 8.3 nM against EGFR T790M and EGFR kinases, respectively nih.gov.
The following table presents pharmacodynamic data for several 1H-indazole derivatives, showcasing the structure-activity relationships.
| Compound | Target | Key Pharmacodynamic Parameter(s) | Finding | Reference |
| Compound 109 | EGFR T790M, EGFR | IC50 = 5.3 nM, 8.3 nM | Strong potency against wild-type and mutant EGFR | nih.gov |
| ERK1/2 Inhibitors (advanced compounds) | ERK1/2, HT29 cells | Enzymatic IC50 = 9.3 ± 3.2 to 25.8 ± 2.3 nM; Cellular IC50 = 0.9 ± 0.1 to 6.1 ± 1.1 µM | Potent enzymatic and cellular activity | nih.gov |
| SR-1459 | ROCK-II | IC50 = 13 nM | Potent inhibition of ROCK-II | nih.gov |
| SR-715 | ROCK-II | IC50 = 80 nM | Moderate inhibition of ROCK-II | nih.gov |
| SR-899 | ROCK-II | IC50 = 100 nM | Moderate inhibition of ROCK-II | nih.gov |
Computational Modeling in Property Prediction
Computational, or in silico, methods are increasingly utilized in the early stages of drug discovery to predict the ADME properties of novel compounds, including derivatives of this compound. These predictive models can significantly reduce the time and resources required for experimental screening by prioritizing compounds with a higher likelihood of possessing favorable drug-like properties.
Various computational tools and algorithms can forecast a range of pharmacokinetic parameters such as aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability. By analyzing the chemical structure of a this compound derivative, these models can estimate its physicochemical properties and predict its behavior in a biological system. While specific computational studies focused solely on this compound are not extensively detailed in the provided search results, the general principles of in silico ADME modeling are well-established and routinely applied to diverse chemical scaffolds.
Applications Beyond Traditional Medicinal Chemistry
Agrochemical Formulations (Pesticides and Herbicides)
1H-indazole-5-carboxylic acid and its derivatives are recognized as important components in the development of modern agrochemicals, including pesticides and herbicides. chemimpex.com The indazole core is a key pharmacophore that can be modified to target specific biological pathways in pests and weeds, leading to the creation of more effective and environmentally benign crop protection agents. chemimpex.com
Research in this area focuses on synthesizing novel indazole-based compounds and evaluating their biological activity. For instance, a study on new 6-indazolyl-2-picolinic acids, designed through scaffold hopping, demonstrated significant herbicidal effects. These compounds were found to inhibit the root growth of various weeds and showed potent post-emergence herbicidal activity against species like Amaranthus retroflexus and Chenopodium album. nih.gov While this research highlights the potential of the broader indazole scaffold in herbicide development, it underscores the ongoing exploration of various isomers and derivatives for agrochemical applications. The core structure of this compound offers a foundational building block for creating such targeted agricultural solutions.
Material Science Applications
The application of this compound in material science is a burgeoning field, with significant potential for the creation of novel materials with tailored properties. Its rigid structure and functional groups make it an excellent candidate for building complex molecular architectures. chemimpex.com
While the direct application of this compound as a monomer in large-scale polymer production is not extensively documented in widely available literature, its structural motifs are of interest in the synthesis of specialty polymers. The bifunctional nature of the molecule, possessing both a carboxylic acid and a reactive N-H group within the indazole ring, allows for its potential incorporation into polymer chains through various polymerization techniques. These could include condensation polymerization to form polyesters or polyamides, lending rigidity and specific photophysical properties to the resulting materials.
Similarly, in the field of dye chemistry, the indazole core is a known chromophore. The extended π-system of the indazole ring, coupled with the ability to introduce various substituents, allows for the tuning of the molecule's absorption and emission properties across the electromagnetic spectrum. Although specific examples of dyes synthesized directly from this compound are not prevalent in the reviewed literature, the fundamental structure is a recognized building block for creating organic dyes with potential applications in textiles, imaging, and electronic devices.
One of the most promising and well-researched applications of this compound in material science is its use as an organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netacs.orgua.pt These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area.
The geometry and connectivity of this compound play a crucial role in determining the final topology and properties of the resulting MOFs and CPs. For example, two novel zinc-based MOFs synthesized using this compound and bipyridine-like linkers exhibit isoreticular two-fold interpenetrated 3D structures. researchgate.netacs.orgua.pt This structural arrangement imparts a degree of flexibility to the framework.
The magnetic properties of such materials are also an area of active investigation. The introduction of paramagnetic metal centers, such as Co(II), into frameworks with indazole-based ligands can lead to interesting magnetic behaviors, including antiferromagnetic coupling between adjacent metal ions. nih.gov The specific arrangement of the metal ions, dictated by the coordinating ligand, is key to these magnetic properties.
MOFs derived from this compound have demonstrated fascinating luminescent properties. researchgate.netacs.orgua.pt The organic linker itself can be luminescent, and its coordination to metal centers can modulate these properties. This has led to the development of materials with applications in sensing and optics.
A notable application is in luminescence thermometry, where the intensity of light emission changes with temperature. researchgate.netacs.orgua.ptrsc.org MOFs containing this compound have been shown to be effective in this regard. researchgate.netacs.orgua.pt
Furthermore, these materials can exhibit long-lasting phosphorescence, a phenomenon where they continue to emit light for a period after the excitation source is removed. researchgate.netacs.orgua.pt This property is relatively rare in metal-organic materials and opens up possibilities for applications in areas such as safety signage, bio-imaging, and data storage. researchgate.netacs.orgua.ptmdpi.com
The porous nature of MOFs makes them excellent candidates for gas storage and separation. The flexible character of MOFs synthesized with this compound allows for the modulation of their porosity, which can be confirmed by gas sorption measurements. researchgate.netacs.orgua.pt
Specifically, these materials have been studied for their ability to adsorb carbon dioxide (CO2). researchgate.netacs.orgua.pt The interaction of CO2 molecules with the internal surfaces of the MOF, which can be influenced by the chemical nature of the organic linker and the presence of open metal sites, is a key factor in their CO2 uptake capacity. rsc.org Research has shown that the porosity of these frameworks can be tuned to selectively adsorb CO2 over other gases, highlighting their potential for applications in carbon capture and sequestration. researchgate.netacs.orgua.pt
Interactive Data Table: Properties of MOFs based on this compound
| Property | Description | Research Findings |
| Structure | Three-dimensional, isoreticular, two-fold interpenetrated networks. | Imparts flexibility to the framework. researchgate.netacs.orgua.pt |
| Luminescence | Exhibits both fluorescence and long-lasting phosphorescence. | Suitable for applications in luminescence thermometry. researchgate.netacs.orgua.pt |
| Gas Sorption | Porosity can be modulated, allowing for gas uptake. | Confirmed by CO2 sorption measurements, indicating potential for gas separation. researchgate.netacs.orgua.pt |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Analytical Chemistry
This compound, a heterocyclic compound with a carboxylic acid functional group, has found utility in the field of analytical chemistry. Its stable structure and defined chemical properties make it a suitable candidate for use in various analytical applications, particularly in the quality control and analysis of complex substances. While its primary applications are in pharmaceutical and agrochemical research, its role in analytical methodologies is noteworthy for ensuring the accuracy and reliability of experimental results.
Use as Standards in Chromatographic Techniques
In analytical chemistry, the accuracy of quantitative measurements is paramount. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for the separation, identification, and quantification of components within a mixture. The reliability of these techniques heavily depends on the use of well-characterized reference standards.
This compound serves as an analytical standard in such chromatographic methods. A reference standard is a highly purified compound against which the results of a sample analysis are compared. By using a known concentration of this compound, a calibration curve can be generated. This curve plots the instrumental response versus the concentration of the standard. Subsequently, the concentration of the analyte of interest in a sample can be determined by comparing its instrumental response to the calibration curve. The purity of the standard is critical, and this compound used for this purpose typically has a purity of ≥ 96% as determined by HPLC.
Below is a table summarizing the key properties of this compound relevant to its use as an analytical standard.
| Property | Value |
| Synonyms | 5-(1H-Indazole)carboxylic acid |
| CAS Number | 61700-61-6 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Purity (by HPLC) | ≥ 96% |
| Appearance | Off-white to yellow solid |
Analysis of Complex Mixtures
The application of this compound as a standard is particularly valuable in the analysis of complex mixtures, such as those encountered in environmental and clinical samples. fishersci.com These matrices often contain a multitude of compounds, which can interfere with the detection of the analyte of interest. By using a specific and reliable standard like this compound, analysts can more accurately quantify target compounds even in the presence of a complex background matrix.
For instance, in environmental analysis, it might be used to quantify pollutants or degradation products in water or soil samples. In a clinical setting, it could be employed in the quantification of drugs or their metabolites in biological fluids like blood or urine. The use of an internal standard, a compound with similar chemical properties to the analyte that is added to both the standards and the samples at a constant concentration, can further enhance the accuracy of the analysis by correcting for variations in sample preparation and instrument response. While specific, detailed research findings on the extensive use of this compound in these exact scenarios are not broadly published, its properties make it a suitable candidate for such applications.
Q & A
Q. What are the standard synthesis methods and characterization techniques for 1H-indazole-5-carboxylic acid in academic research?
- Methodological Answer : The synthesis of this compound derivatives often involves solvothermal routes using zinc(II) salts and organic linkers like 4,4'-bipyridine or pbptz (3,6-bis(4-pyridyl)-1,2,4,5-tetrazine) . Characterization typically includes:
- X-ray crystallography (using SHELX software for structure refinement) to determine coordination modes and interpenetrated frameworks .
- Photoluminescence (PL) spectroscopy to assess emission properties, with excitation wavelengths around 320–325 nm .
- Thermogravimetric analysis (TGA) and porosity measurements (e.g., CO₂ sorption) to evaluate thermal stability and adsorption capacities .
Q. How do researchers validate the structural integrity of this compound-based coordination polymers?
- Methodological Answer : Structural validation relies on cross-referencing multiple techniques:
- Single-crystal X-ray diffraction (SCXRD) refined with SHELXL, which is widely used for small-molecule crystallography due to its robust handling of twinned data and high-resolution refinement .
- Powder X-ray diffraction (PXRD) to confirm phase purity and framework stability after activation (e.g., solvent removal) .
- Infrared (IR) spectroscopy to verify ligand coordination via carboxylate and nitrogen binding modes .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in luminescence data for this compound MOFs at varying temperatures?
- Methodological Answer : Temperature-dependent PL studies are critical:
- Low-temperature measurements (e.g., 10 K to 150 K) reveal suppressed non-radiative decay, enhancing emission intensity by up to 300% .
- Time-dependent density functional theory (TD-DFT) calculations model electronic transitions (e.g., HOMO-LUMO gaps) to explain emission shifts, such as the 625 nm band attributed to ligand-ligand charge transfer (LLCT) .
- Emission lifetime analysis distinguishes between fluorescence and phosphorescence mechanisms, particularly in Zn-based MOFs with long-lasting phosphorescence .
Q. How does the coordination mode of this compound influence MOF functionality?
- Methodological Answer : The ligand exhibits a unique tridentate coordination mode (N,N,O-binding), which directs framework topology and properties:
- CO₂ adsorption : Flexible interpenetrated structures enable tunable sorption capacities (e.g., 1.5–2.0 mmol/g at 1 bar), modulated by pore geometry and ligand rigidity .
- Luminescence thermometry : Coordination to d¹⁰ Zn²⁺ ions enhances ligand-centered emissions, with temperature-sensitive intensity ratios (e.g., 374 nm vs. 440 nm bands) .
- Framework dynamics : Interpenetration reduces pore size but enhances structural stability during gas adsorption/desorption cycles .
Q. What computational approaches are used to predict and analyze photophysical properties of this compound MOFs?
- Methodological Answer : Combined experimental and computational workflows are employed:
- TD-DFT simulations model electronic transitions, such as π→π* and LLCT, aligning calculated spectra (e.g., 398 nm and 451 nm peaks) with experimental data .
- Molecular orbital analysis identifies contributions from ligand moieties (e.g., pbptz linker) to emission bands .
- Grand Canonical Monte Carlo (GCMC) simulations predict gas adsorption isotherms, corroborating experimental CO₂ uptake data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
